1-(4-Isopropoxyphenyl)-2-(methylamino)ethan-1-ol
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Overview
Description
1-(4-Isopropoxyphenyl)-2-(methylamino)ethan-1-ol is an organic compound that belongs to the class of phenethylamines This compound is characterized by the presence of an isopropoxy group attached to a phenyl ring, a methylamino group, and an ethan-1-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Isopropoxyphenyl)-2-(methylamino)ethan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with 4-isopropoxybenzaldehyde.
Reductive Amination: The 4-isopropoxybenzaldehyde undergoes reductive amination with methylamine in the presence of a reducing agent such as sodium cyanoborohydride. This step forms the intermediate 1-(4-Isopropoxyphenyl)-2-(methylamino)ethanol.
Purification: The intermediate is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
1-(4-Isopropoxyphenyl)-2-(methylamino)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different alcohols or amines.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed.
Major Products
Oxidation: Formation of 4-isopropoxybenzaldehyde or 4-isopropoxybenzoic acid.
Reduction: Formation of 1-(4-Isopropoxyphenyl)-2-(methylamino)ethane.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
1-(4-Isopropoxyphenyl)-2-(methylamino)ethan-1-ol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 1-(4-Isopropoxyphenyl)-2-(methylamino)ethan-1-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with receptors or enzymes, modulating their activity.
Pathways: It can influence signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(4-Methoxyphenyl)-2-(methylamino)ethan-1-ol: Similar structure but with a methoxy group instead of an isopropoxy group.
1-(4-Ethoxyphenyl)-2-(methylamino)ethan-1-ol: Similar structure but with an ethoxy group instead of an isopropoxy group.
Uniqueness
1-(4-Isopropoxyphenyl)-2-(methylamino)ethan-1-ol is unique due to the presence of the isopropoxy group, which can influence its chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C12H19NO2 |
---|---|
Molecular Weight |
209.28 g/mol |
IUPAC Name |
2-(methylamino)-1-(4-propan-2-yloxyphenyl)ethanol |
InChI |
InChI=1S/C12H19NO2/c1-9(2)15-11-6-4-10(5-7-11)12(14)8-13-3/h4-7,9,12-14H,8H2,1-3H3 |
InChI Key |
RKXKDGRXEMMFSY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(CNC)O |
Origin of Product |
United States |
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